![molecular formula C15H20F3N3O B3017860 N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide CAS No. 1797816-09-1](/img/structure/B3017860.png)
N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar trifluoromethyl-containing heterocycles and carboxamides. For instance, the use of trifluoromethyl groups in heterocyclic compounds is a common theme in the development of pharmaceuticals due to their ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can involve versatile intermediates such as ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which is used to create a diverse set of trifluoromethyl heterocycles . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of N-aryl carboxamides using three-component reactions and the preparation of compounds through cycloaddition reactions are relevant to the synthesis of complex molecules like the one described.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic methods such as IR and NMR spectroscopy, as demonstrated in the synthesis of N-aryl carboxamides . X-ray analysis could also be employed to determine the crystal structure and confirm the stereochemistry of the compound .
Chemical Reactions Analysis
The compound's reactivity could be inferred from similar structures, where the presence of a trifluoromethyl group can influence the reactivity and stability of the molecule . The cyclobutanecarboxamide moiety might also undergo various chemical reactions, including cycloadditions and interactions with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and metabolic stability to pharmaceutical compounds . The presence of a cyclobutanecarboxamide group could also affect the compound's boiling point, solubility, and crystallinity .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Diverse Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This suggests the potential of N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide in generating novel heterocyclic compounds with trifluoromethyl groups, which are valuable in medicinal chemistry for their bioactivity and metabolic stability (Honey et al., 2012).
Biological Activities and Potential Applications
- Anticancer and Anti-5-Lipoxygenase Agents : The synthesis of novel pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. Given the structural complexity and potential for bioactivity modulation, compounds like this compound could be of interest in the design and synthesis of new bioactive molecules with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBAIKOJRPHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
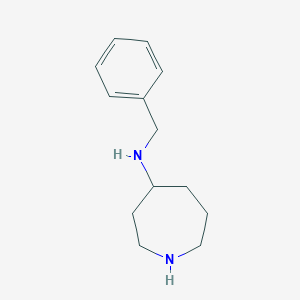
![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)


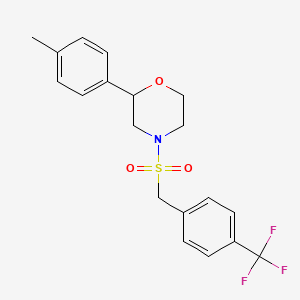
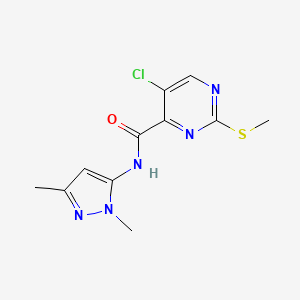
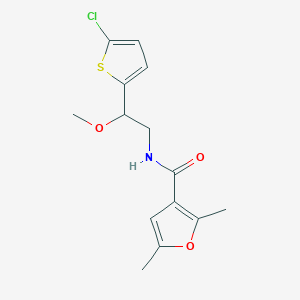
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)
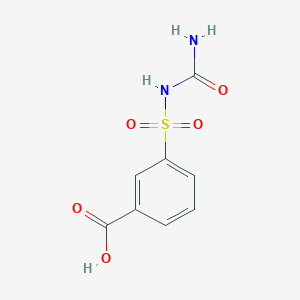
![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)